Diethyl (3-cyanophenyl)phosphonate
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Overview
Description
Diethyl (3-cyanophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-cyanophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-cyanophenyl)phosphonate typically involves the reaction of diethyl phosphite with 3-cyanobenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl chloride, leading to the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-cyanophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-cyanophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (3-cyanophenyl)phosphonate involves its interaction with biological molecules through the phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate groups in their catalytic cycles. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (4-cyanophenyl)phosphonate
- Diethyl (2-cyanophenyl)phosphonate
Comparison: Diethyl (3-cyanophenyl)phosphonate is unique due to the position of the nitrile group on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, the 3-cyanophenyl derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
85915-09-9 |
---|---|
Molecular Formula |
C11H14NO3P |
Molecular Weight |
239.21 g/mol |
IUPAC Name |
3-diethoxyphosphorylbenzonitrile |
InChI |
InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-7-5-6-10(8-11)9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
LMXYZOINURSLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)C#N)OCC |
Origin of Product |
United States |
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